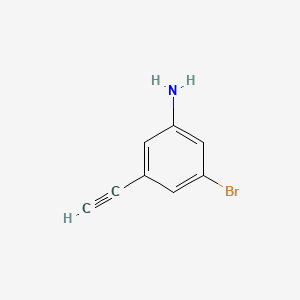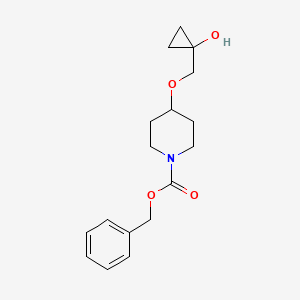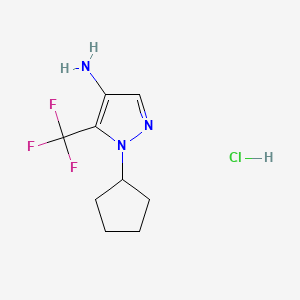
1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, a trifluoromethyl group, and a pyrazole ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride typically involves multiple steps. One common method starts with the cyclopentylation of a suitable precursor, followed by the introduction of the trifluoromethyl group. The pyrazole ring is then formed through cyclization reactions. The final step involves the conversion of the amine to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
- 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness
Compared to similar compounds, 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride stands out due to its specific structural features and enhanced solubility. These properties make it particularly suitable for certain applications in research and industry.
Propriétés
Formule moléculaire |
C9H13ClF3N3 |
|---|---|
Poids moléculaire |
255.67 g/mol |
Nom IUPAC |
1-cyclopentyl-5-(trifluoromethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H12F3N3.ClH/c10-9(11,12)8-7(13)5-14-15(8)6-3-1-2-4-6;/h5-6H,1-4,13H2;1H |
Clé InChI |
CQPYFJRTSMRIJF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C(=C(C=N2)N)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13488344.png)
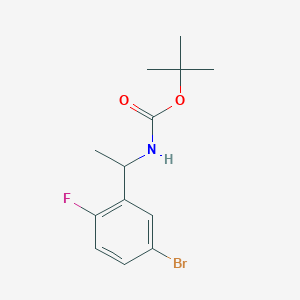

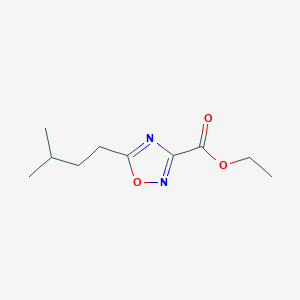
![Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13488370.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-isopropyl-phenyl)-acetic acid](/img/structure/B13488372.png)
![Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13488373.png)
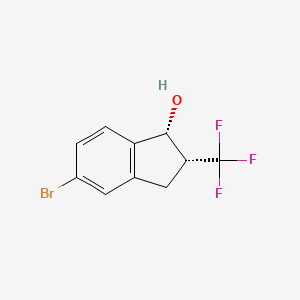
![3-[1-oxo-4-(piperazine-1-sulfonyl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13488375.png)
![3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride](/img/structure/B13488377.png)
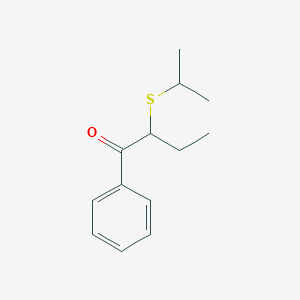
![(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid](/img/structure/B13488379.png)
